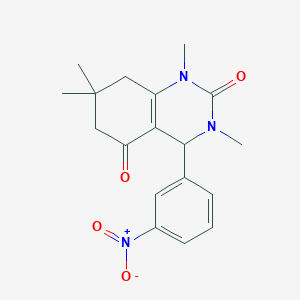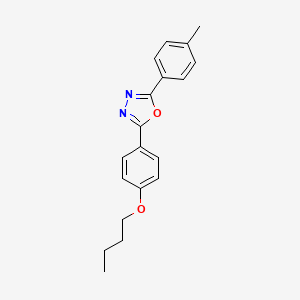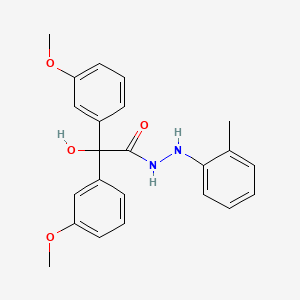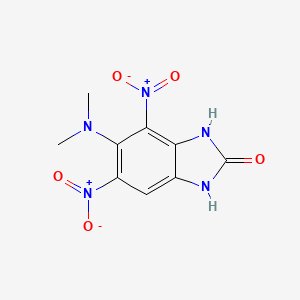
1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione
Vue d'ensemble
Description
1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione is a complex organic compound with a unique structure that includes a quinazoline core substituted with a nitrophenyl group and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where the quinazoline core is treated with nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where the nitrophenyl group or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild to moderate temperatures.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines, varying temperatures and solvents.
Major Products
Oxidation: Quinazoline derivatives with different oxidation states.
Reduction: Amino-substituted quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,7,7-tetramethyl-4-(4-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione: Similar structure but with a different position of the nitro group.
1,3,7,7-tetramethyl-4-(3-aminophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the nitrophenyl group at the 4-position and multiple methyl groups provides distinct electronic and steric properties compared to similar compounds.
Propriétés
IUPAC Name |
1,3,7,7-tetramethyl-4-(3-nitrophenyl)-6,8-dihydro-4H-quinazoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2)9-13-15(14(22)10-18)16(20(4)17(23)19(13)3)11-6-5-7-12(8-11)21(24)25/h5-8,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESLMOPPNAGXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N(C(=O)N2C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Diethylamino)ethyl 2-[(4-methoxycarbonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B3874481.png)

![2-(1-piperidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3874495.png)

![N'-[(1E)-1-(2,3,4-Trimethoxyphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B3874518.png)
![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B3874534.png)

![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874546.png)
![8-(Azepan-1-yl)-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B3874550.png)
![4-(4-FLUOROPHENYL)-1H,3H,4H-BENZO[H]QUINOLIN-2-ONE](/img/structure/B3874556.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone)](/img/structure/B3874560.png)
![3-{[7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}propanoic acid](/img/structure/B3874569.png)
![8,8-Dimethyl-5-phenyl-8,9-dihydro-1H,7H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B3874571.png)
![N-(3-hydroxypropyl)phenanthro[9,10-b]quinoxaline-11-carboxamide](/img/structure/B3874573.png)
